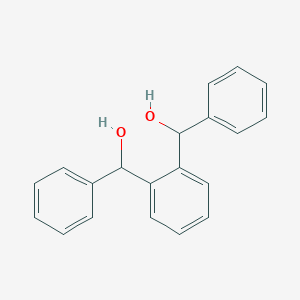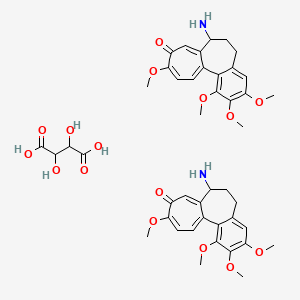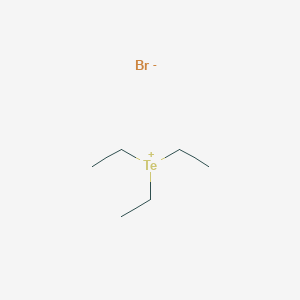
Triethyltellanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyltellanium bromide is an organotellurium compound with the chemical formula (C2H5)3TeBr It is a member of the organotellurium family, which includes compounds containing carbon-tellurium bonds
準備方法
Synthetic Routes and Reaction Conditions
Triethyltellanium bromide can be synthesized through several methods. One common approach involves the reaction of triethyltellurium chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is usually conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Triethyltellanium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltellurium oxide.
Reduction: It can be reduced to form triethyltellurium hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Triethyltellurium oxide.
Reduction: Triethyltellurium hydride.
Substitution: Various substituted triethyltellurium compounds depending on the nucleophile used.
科学的研究の応用
Triethyltellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of triethyltellanium bromide involves its interaction with various molecular targets. In biological systems, it may interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is believed that the tellurium atom plays a crucial role in its biological effects.
類似化合物との比較
Similar Compounds
Triethylphosphonium bromide: Similar in structure but contains phosphorus instead of tellurium.
Triethylarsenium bromide: Contains arsenic instead of tellurium.
Triethylstannium bromide: Contains tin instead of tellurium.
Uniqueness
Triethyltellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its phosphorus, arsenic, and tin analogs
特性
CAS番号 |
51169-69-8 |
|---|---|
分子式 |
C6H15BrTe |
分子量 |
294.7 g/mol |
IUPAC名 |
triethyltellanium;bromide |
InChI |
InChI=1S/C6H15Te.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XKGWTHRVMYLQGK-UHFFFAOYSA-M |
正規SMILES |
CC[Te+](CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


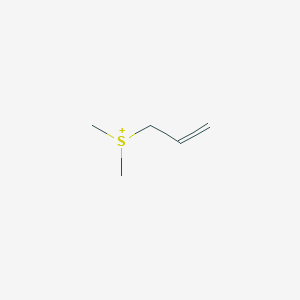




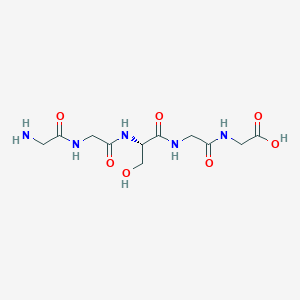
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
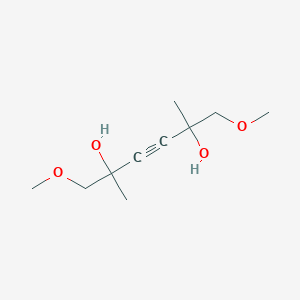


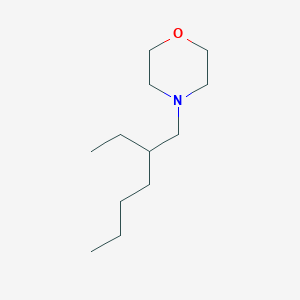
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
